molecular formula C12H17F2N3O2 B7347992 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide

5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide

Cat. No. B7347992
M. Wt: 273.28 g/mol
InChI Key: QGBLAOMHVMOJRM-XCBNKYQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide, also known as DFEPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential use as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which could make it a viable treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide is not fully understood, but it is believed to involve the inhibition of the NF-kappaB signaling pathway. This pathway is responsible for the production of pro-inflammatory cytokines, and the inhibition of this pathway could lead to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has also been shown to have antioxidant properties. It has been suggested that this compound could protect against oxidative stress, which is a contributing factor to several chronic diseases. This compound has also been shown to have potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for the NF-kappaB signaling pathway, which could make it a useful tool for studying the role of this pathway in disease. However, one limitation of using this compound is its relatively low solubility. This could make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can protect against neuronal damage in animal models of these diseases. Another potential area of research is its use as a treatment for metabolic disorders such as diabetes and obesity. This compound has been shown to improve glucose tolerance and reduce body weight in animal models of these conditions. Finally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

The synthesis of 5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide involves several steps, including the preparation of 5-(difluoromethyl)-1-methylpyrazole-3-carboxylic acid and the subsequent coupling with (2S,3R)-2-ethyloxolan-3-amine. The final product is obtained after purification through column chromatography.

properties

IUPAC Name

5-(difluoromethyl)-N-[(2S,3R)-2-ethyloxolan-3-yl]-1-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F2N3O2/c1-3-10-7(4-5-19-10)15-12(18)8-6-9(11(13)14)17(2)16-8/h6-7,10-11H,3-5H2,1-2H3,(H,15,18)/t7-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBLAOMHVMOJRM-XCBNKYQSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)NC(=O)C2=NN(C(=C2)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)NC(=O)C2=NN(C(=C2)C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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